![molecular formula C18H26ClN3O3 B7532018 2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide is a chemical compound that belongs to the class of benzodiazepines. It is commonly referred to as CDM-2 and has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
CDM-2 acts by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This binding enhances the activity of the GABA receptor, which results in an increase in the inhibitory neurotransmitter activity in the brain. This increase in inhibitory neurotransmitter activity leads to the anxiolytic, sedative, and anticonvulsant effects of CDM-2.
Biochemical and Physiological Effects:
CDM-2 has been found to have several biochemical and physiological effects. It has been found to increase the activity of the GABA receptor, which leads to an increase in inhibitory neurotransmitter activity in the brain. This increase in inhibitory neurotransmitter activity leads to the anxiolytic, sedative, and anticonvulsant effects of CDM-2. In addition, CDM-2 has been found to decrease the activity of the glutamate receptor, which leads to a decrease in excitatory neurotransmitter activity in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of CDM-2 for lab experiments is its high potency. This allows for lower doses to be used, which reduces the risk of side effects. In addition, CDM-2 has a long half-life, which allows for sustained effects over a longer period of time. However, one of the limitations of CDM-2 for lab experiments is its poor solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for research on CDM-2. One direction is to investigate its potential as a treatment for anxiety disorders and insomnia. Another direction is to investigate its potential as a treatment for epilepsy. In addition, future research could focus on improving the solubility of CDM-2 to make it easier to administer in lab experiments. Finally, future research could investigate the potential of CDM-2 as a tool for studying the GABA and glutamate receptors in the brain.
Synthesis Methods
The synthesis of CDM-2 involves several steps. The first step involves the protection of the amine group in 1,4-diazepan-1-yl with a Boc-protecting group. The second step involves the reaction of the protected amine with 3-chlorobenzoyl chloride to form the corresponding amide. The third step involves the deprotection of the Boc group to obtain the intermediate product. Finally, the intermediate product is reacted with 3-methoxypropylamine to yield the final product, CDM-2.
Scientific Research Applications
CDM-2 has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anxiolytic and sedative effects, which makes it a potential candidate for the treatment of anxiety disorders and insomnia. In addition, CDM-2 has been found to have anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy.
properties
IUPAC Name |
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-25-12-3-7-20-17(23)14-21-8-4-9-22(11-10-21)18(24)15-5-2-6-16(19)13-15/h2,5-6,13H,3-4,7-12,14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMHDZJAMLQVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.